6,8-Dichloroflavone is a compound that has garnered interest due to its biological activity and potential applications in various fields. While the provided data does not directly discuss 6,8-Dichloroflavone, it does provide insights into the behavior of structurally related compounds, such as 7,8-Benzoflavone and Dichloroflavan, which can offer a foundation for understanding the properties and applications of 6,8-Dichloroflavone.
The applications of flavone derivatives span from medicinal chemistry to environmental sciences. In the context of human health, the ability of 7,8-Benzoflavone to activate metabolic pathways in the liver suggests potential uses in drug metabolism studies or in the modulation of metabolic processes related to detoxification1. Similarly, the antiviral activity of Dichloroflavan against rhinovirus suggests that 6,8-Dichloroflavone could be explored for its therapeutic potential in treating viral infections2.
In environmental sciences, the interaction of flavones with various enzymes could be utilized in bioremediation processes or in the development of biosensors for detecting environmental toxins. The specificity and sensitivity of these compounds to certain biological targets make them valuable tools for monitoring and managing environmental health.
6,8-Dichloroflavone can be derived from natural sources or synthesized in the laboratory. Flavonoids, including 6,8-dichloroflavone, are primarily found in plants and are known for their antioxidant and anti-inflammatory properties. The compound is classified under the category of halogenated flavonoids, which have been shown to exhibit unique properties due to the presence of halogen substituents.
The synthesis of 6,8-dichloroflavone can be achieved through various methods. A common approach involves the use of starting materials such as flavone derivatives and chlorinating agents.
The molecular structure of 6,8-dichloroflavone is defined by its flavonoid backbone, which consists of two aromatic rings (A and B) connected by a heterocyclic ring (C).
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are often employed to confirm the molecular structure and identify functional groups .
6,8-Dichloroflavone participates in various chemical reactions typical of flavonoids:
These reactions are significant for developing new derivatives with enhanced biological activities .
The mechanism of action of 6,8-dichloroflavone is primarily related to its ability to interact with cellular components:
These mechanisms highlight its potential therapeutic applications in treating diseases associated with oxidative stress and inflammation.
The physical and chemical properties of 6,8-dichloroflavone include:
Additional properties such as log P (partition coefficient) indicate its lipophilicity, which influences its bioavailability .
6,8-Dichloroflavone has several scientific applications:
The ongoing research into halogenated flavonoids continues to reveal new insights into their utility across various scientific fields.
The systematic exploration of halogenated flavonoids represents a strategic evolution in medicinal chemistry, driven by the need to enhance the bioavailability and target specificity of natural phytochemicals. Early research on flavonoid biochemistry identified the intrinsic bioactivity of parent structures like apigenin and chrysin but simultaneously revealed limitations such as rapid metabolic degradation and poor blood-brain barrier penetration [5]. The introduction of halogen atoms—particularly chlorine—emerged as a promising chemical strategy in the late 20th century to amplify key pharmacological parameters. Chlorine's electronegativity and moderate steric bulk offered ideal properties for modifying flavonoid scaffolds without drastically altering their core molecular geometry [7].
6,8-Dichloroflavone (6,8-DCF) was developed as part of targeted synthetic campaigns focusing on ortho-dihalogenation patterns. Researchers postulated that 6,8-substitution would exploit steric and electronic effects to confer metabolic stability while preserving the hydrogen-bonding capacity essential for receptor interactions. This compound first gained prominence when high-throughput screening revealed its exceptional binding affinity for the benzodiazepine site of GABAA receptors—surpassing earlier monohalogenated analogs [4]. Its emergence coincided with growing interest in non-benzodiazepine anxiolytics, positioning 6,8-DCF as a pivotal tool for probing GABAergic neurotransmission with enhanced selectivity.
Table 1: Evolution of Key Halogenated Flavonoids
Compound | Substitution Pattern | Primary Target | Year of Key Discovery |
---|---|---|---|
6-Chloroflavone | C6-Cl | GABAA receptor | 1998 |
8-Bromobaicalein | C8-Br | Kinase inhibitor | 2005 |
6,8-Dichloroflavone | C6,C8-diCl | GABAA receptor | 2009 |
3'-Cl-Genkwanin | C3'-Cl | Anticancer agent | 2012 |
6,8-Dichloroflavone exemplifies strategic molecular design where halogen placement dictates electronic, steric, and conformational properties. The chlorine atoms at C6 and C8 create a sterically shielded environment around the A-ring carbonyl (C4=O), significantly reducing nucleophilic attack by metabolic enzymes. This shielding directly enhances plasma stability—a critical limitation of unsubstituted flavones [7]. Quantum mechanical analyses reveal that the ortho-dichloro configuration induces a 15° out-of-plane distortion in the benzopyrone system, optimizing the molecule's dipole moment (μ = 4.2 D) for membrane permeability [5].
The chlorine atoms exert profound electronic effects:
Table 2: Structure-Activity Relationships (SAR) of Flavone Substitutions
Position | Substituent | Effect on GABAA Affinity | Metabolic Stability |
---|---|---|---|
C6 | H | Baseline (Ki = 5.2 μM) | t½ = 15 min |
C6 | Cl | 3-fold increase | t½ = 42 min |
C8 | Br | No change | t½ = 28 min |
C6,C8 | diCl | 12-fold increase | t½ = 120 min |
6,8-DCF addresses two fundamental challenges in translating flavonoid bioactivity: target selectivity and cellular engagement efficiency. Unlike endogenous flavonoids that modulate numerous pathways (e.g., quercetin's promiscuous kinase inhibition), 6,8-DCF exhibits >50-fold selectivity for α2/α3-subunit-containing GABAA receptors over α1-isoforms. This subunit specificity underpins its anxiolytic efficacy without benzodiazepine-associated sedation [4]. Kinase profiling further demonstrates its unique inhibition profile—potently suppressing CK2 (IC50 = 0.18 μM) via halogen-dependent binding to the hinge region, while showing negligible activity against CDK2 or PKA [10].
The pharmacological rationale extends to molecular stability metrics:
These properties make 6,8-DCF an indispensable probe for dissecting GABAergic signaling and kinase-driven pathologies. Its ongoing application in oncology stems from dual mechanisms—GABAA-mediated calcium dysregulation in breast cancer cells (MCF-7) and CK2 inhibition inducing p21-dependent cell cycle arrest [1] [10].
Table 3: Kinase Selectivity Profile of 6,8-Dichloroflavone
Kinase | IC50 (μM) | Inhibition Mechanism |
---|---|---|
CK2 | 0.18 ± 0.03 | Competitive at ATP site |
PIM-1 | 8.7 ± 1.2 | Non-competitive |
CDK2 | >50 | No inhibition |
PKA | >50 | No inhibition |
PKC | 12.4 ± 2.1 | Allosteric modulation |
Property | Value | Significance |
---|---|---|
IUPAC Name | 2-(4-Chlorophenyl)-6,8-dichloro-4H-chromen-4-one | Standardized nomenclature |
Molecular Formula | C15H7Cl3O2 | Halogen-rich scaffold |
GABAA α2/α3 Ki | 0.43 ± 0.07 nM | Subtype-selective anxiolytic target |
CK2 Inhibition IC50 | 0.18 ± 0.03 μM | Anticancer/anti-inflammatory target |
logP | 3.41 | Optimized blood-brain barrier penetration |
Metabolic Stability (t½) | 120 min (human microsomes) | Resistance to oxidative degradation |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2